molecular formula C6H4BrClFN B1524331 3-Bromo-5-chloro-2-fluoroaniline CAS No. 1269232-95-2

3-Bromo-5-chloro-2-fluoroaniline

Cat. No. B1524331
CAS RN: 1269232-95-2
M. Wt: 224.46 g/mol
InChI Key: CSHMFIIPOVGVDN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluoroaniline is a compound with the molecular formula C6H4BrClFN . It is used in the preparation of heterotricyclic carboxamides as RIG-1 agonists for treatment cell proliferation disorders .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-2-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-fluoroaniline has a molecular weight of 224.46 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Chemoselective Functionalization

3-Bromo-5-chloro-2-fluoroaniline has been studied in the context of chemoselective functionalization. A study demonstrated the catalytic amination conditions for the chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine. This process involved selective substitution reactions under various conditions, which can be relevant for the synthesis of complex organic compounds (Stroup et al., 2007).

Metabolic Fate in Rats

Another relevant research topic for 3-Bromo-5-chloro-2-fluoroaniline is its metabolism in biological systems. A study on the metabolic fate of 3-chloro-4-fluoroaniline in rats explored the extensive metabolism to various metabolites, which is crucial for understanding the behavior of similar compounds in biological systems (Duckett et al., 2006).

Photolysis Mechanism

The photolysis of haloanilines, including compounds similar to 3-Bromo-5-chloro-2-fluoroaniline, has been studied to understand their chemical behavior under light exposure. One study focused on the mechanism of photolysis of 3-halogenoanilines in methanol, revealing insights into the formation of various byproducts and the reaction pathways (Othmen et al., 1999).

Dielectric Relaxation Studies

Dielectric relaxation studies of halo-substituted anilines, including compounds related to 3-Bromo-5-chloro-2-fluoroaniline, have been conducted. These studies provide insights into the molecular interactions and properties of these compounds in different solvents and temperature ranges (Vyas & Vashisth, 1988).

Synthesis of Complex Organic Structures

Research on the synthesis of complex organic structures often involves compounds like 3-Bromo-5-chloro-2-fluoroaniline. One study reported the synthesis of unique pyridines using a halogen-rich intermediate similar to 3-Bromo-5-chloro-2-fluoroaniline (Wu et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMFIIPOVGVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679587
Record name 3-Bromo-5-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269232-95-2
Record name 3-Bromo-5-chloro-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269232-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 3-bromo-5-chloro-2-fluorophenylcarbamate (1.0 g, 3.1 mmol) was treated with 4.0 M HCl in dioxane (10 mL) and the resulting reaction was maintained at room temperature for 4 hours. The reaction mixture was concentrated and partitioned between EtOAc (200 mL) and saturated aqueous NaHCO3 solution (75 mL). The layers were separated and the organic portion was washed with brine (75 mL), dried (Na2SO4), and concentrated to give 3-bromo-5-chloro-2-fluoroaniline as a colorless oil which was carried forward without further purification: LCMS (m/z) 225.9 (MH+), tR=0.96 minute; 1H NMR (400 MHz, CDCl3) δ 6.88 (m, 1H), 6.70 (d, J=7.0 Hz, 1H).
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1 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate (900 mg, 2.78 mmol) in DCM/TFA (1:1, 20 mL) was stirred at rt for 1 h. The reaction mixture was concentrated, then the residue was taken up in ethyl acetate and washed with aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to provide the crude title compound (736 mg). MS m/z 223.9 (M+1).
Quantity
900 mg
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reactant
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DCM TFA
Quantity
20 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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